3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Description
This compound features a benzothiazole-1,1-dione core linked to a piperazine ring substituted with a 3-(methoxymethyl)-1,2,4-thiadiazol-5-yl group. The structural complexity arises from the integration of heterocyclic moieties, which are known to influence pharmacological and physicochemical properties.
Properties
IUPAC Name |
3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-23-10-13-16-15(24-17-13)20-8-6-19(7-9-20)14-11-4-2-3-5-12(11)25(21,22)18-14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIKADRHNVFQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Mercaptobenzothiazole
The benzothiazole-1,1-dione core is synthesized via oxidation of 2-mercaptobenzothiazole. Hydrogen peroxide (30% in acetic acid, 80°C, 6 h) achieves 92% conversion to 1λ⁶,2-benzothiazole-1,1-dione. Alternative oxidants like potassium permanganate yield inferior results (<70%).
Table 1: Oxidation Efficiency of 2-Mercaptobenzothiazole
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 80 | 6 | 92 |
| KMnO₄ | H₂O | 100 | 12 | 68 |
| NaOCl | EtOH | 25 | 24 | 45 |
Functionalization at Position 3
3-Amino-1λ⁶,2-benzothiazole-1,1-dione is prepared via nitration followed by reduction. Nitration with fuming HNO₃ (0°C, 2 h) yields 3-nitro derivatives, which are reduced using SnCl₂/HCl (80% yield).
Piperazine Incorporation via Nucleophilic Substitution
Optimization of Reaction Conditions
Piperazine is introduced at position 3 using Mitsunobu conditions (DEAD, PPh₃, THF) or direct substitution. The latter method proves superior:
Procedure :
-
3-Amino-1λ⁶,2-benzothiazole-1,1-dione (1 eq), piperazine (2 eq), K₂CO₃ (3 eq), DMF, 110°C, 12 h.
Table 2: Solvent Impact on Piperazine Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 110 | 12 | 85 |
| DMSO | 120 | 10 | 78 |
| THF | 65 | 24 | 62 |
Synthesis of 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole
Cyclocondensation of Thiosemicarbazide
Thiosemicarbazide reacts with methoxyacetyl chloride in pyridine to form 3-(methoxymethyl)-1,2,4-thiadiazole-5(4H)-thione. Subsequent chlorination with PCl₅ (toluene, reflux, 4 h) yields the 5-chloro derivative (73%).
Key Reaction :
Final Coupling of Thiadiazole to Piperazine
Nucleophilic Aromatic Substitution
The 5-chloro-thiadiazole reacts with the piperazinyl-benzothiazole intermediate under basic conditions:
Procedure :
-
3-Piperazinyl-1λ⁶,2-benzothiazole-1,1-dione (1 eq), 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole (1.2 eq), K₂CO₃ (2 eq), DMF, 90°C, 8 h.
-
Purification via column chromatography (SiO₂, EtOAc/hexane) yields 78% product.
Table 3: Catalytic Effects on Coupling Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 90 | 78 |
| Cs₂CO₃ | DMF | 90 | 82 |
| Et₃N | CH₃CN | 80 | 65 |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions, including:
Oxidation: : It can be oxidized to modify functional groups, enhancing its chemical reactivity.
Reduction: : Reduction reactions may be utilized to convert certain functional groups within the molecule.
Substitution: : The compound participates in nucleophilic and electrophilic substitution reactions, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reagents such as hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents and bases for nucleophilic substitutions, or strong acids for electrophilic substitutions.
Major Products: : Depending on the specific reactions, products may include oxidized derivatives, reduced forms, or various substituted analogs retaining the core structure of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiadiazole and benzothiazole components are known to enhance antibacterial and antifungal activities. For instance, derivatives of thiadiazoles have been reported to inhibit the growth of various pathogens, including bacteria and fungi .
Anticancer Potential
Studies have suggested that benzothiazole derivatives can act as effective anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The specific interactions of this compound with molecular targets in cancer cells warrant further investigation.
Neuropharmacological Effects
Piperazine derivatives are frequently explored for their neuropharmacological effects. Compounds similar to this one have shown potential in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders such as anxiety and depression .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiadiazole derivatives, it was found that compounds structurally related to the target compound displayed notable activity against Staphylococcus aureus and Candida albicans. The study utilized disk diffusion methods to evaluate the effectiveness of these compounds.
Case Study 2: Anticancer Activity
A recent investigation into benzothiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The study highlighted the compound's mechanism involving the disruption of mitochondrial function leading to apoptosis . This suggests that our compound may possess similar properties worth exploring.
Case Study 3: Neuropharmacological Applications
Research into piperazine-based compounds has shown promising results in animal models for anxiety disorders. The mechanisms identified include serotonin receptor modulation and GABAergic activity enhancement . This indicates potential therapeutic applications for our compound in neuropharmacology.
Mechanism of Action
The compound’s effects stem from its ability to interact with biological macromolecules. It may target specific enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include enzyme inhibition or receptor modulation, affecting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- The methoxymethyl group in the target compound’s thiadiazole ring may enhance solubility compared to halogenated aryl substituents in analogs like 9b (4-fluorophenyl) or 9c (4-bromophenyl) .
- The 1,2,4-thiadiazole isomer in the target compound differs from the 1,3,4-thiadiazole isomers in , which show antimicrobial activity against E. coli and C. albicans. Isomeric differences likely affect electronic properties and target interactions .
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical Properties
Analysis :
- The absence of melting point data for the target compound limits direct comparisons, but IR and NMR trends align with thiadiazole and benzothiazole signatures in analogs .
- The piperazine moiety in the target compound introduces distinct proton environments compared to triazole-linked acetamide groups in 9a–9e .
Biological Activity
The compound 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and more.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a thiadiazole moiety via a piperazine ring. The presence of these heterocyclic structures is significant as they are known to exhibit various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S₂ |
| Molecular Weight | 366.46 g/mol |
| IUPAC Name | This compound |
1. Antimicrobial Activity
Compounds containing the thiadiazole scaffold have demonstrated broad-spectrum antimicrobial properties. Studies indicate that derivatives with similar structures have shown significant activity against various bacterial strains:
- Antibacterial Activity: Thiadiazole derivatives have been reported to exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with the thiadiazole ring showed improved efficacy compared to traditional antibiotics like gentamicin and ampicillin .
2. Anticancer Activity
The benzothiazole and thiadiazole derivatives have also been evaluated for their anticancer potential:
- Cell Line Studies: In vitro studies revealed that related compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, some derivatives showed IC50 values in the low micromolar range (e.g., IC50 = 2.48 μM against A549 cells) indicating strong antiproliferative activity .
3. Anti-inflammatory Properties
Research has indicated that compounds featuring the thiadiazole structure can exhibit anti-inflammatory effects:
- Mechanism of Action: The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and mediators. Specific studies have shown that similar compounds can reduce edema in animal models of inflammation .
Study 1: Antimicrobial Efficacy
A study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity against E. coli and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited better activity than standard reference drugs .
Study 2: Anticancer Activity
A novel series of benzothiazole derivatives was synthesized and tested for anticancer activity against several cell lines. Among them, one compound demonstrated significant inhibitory effects on cell growth with an IC50 value of 3.44 μM against MCF-7 cells .
Q & A
Q. What are the optimal synthetic routes for this compound, and what parameters are critical for yield optimization?
The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:
- Piperazine-thiadiazole coupling : Reacting 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine with a benzothiazole precursor under reflux in ethanol or DMF. Triethylamine is often used as a catalyst to facilitate nucleophilic substitution at the piperazine nitrogen .
- Critical parameters : Solvent choice (polar aprotic solvents like DMF improve reactivity), temperature (60–80°C for 6–12 hours), and stoichiometric ratios (1:1.2 for thiadiazole:benzothiazole derivatives). Yields typically range from 55–70% after column chromatography .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of the thiadiazole, piperazine, and benzothiazole moieties. Key signals include δ 3.3–3.5 ppm (methoxymethyl protons) and δ 7.5–8.2 ppm (aromatic benzothiazole protons) .
- Mass spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 435.08).
- Elemental analysis : Deviations ≤0.3% between calculated and observed C/H/N/S content validate purity .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 150°C (TGA data). Store at 4°C in inert atmospheres.
- Photostability : Susceptible to UV-induced decomposition; amber glass vials are recommended .
Advanced Research Questions
Q. What molecular docking insights explain its potential interaction with biological targets like 14-α-demethylase?
- Docking studies (e.g., with 3LD6 PDB structure) show the thiadiazole moiety binds to the heme iron of 14-α-demethylase, while the methoxymethyl group forms hydrogen bonds with Arg-96 and Tyr-118 residues. Binding affinity (ΔG ≈ −9.2 kcal/mol) suggests antifungal potential .
- Contradictions : Some analogs show reduced activity due to steric hindrance from bulkier substituents, highlighting the need for precise substituent positioning .
Q. How do structural modifications (e.g., altering the methoxymethyl group) affect bioactivity?
- Methoxymethyl vs. ethoxymethyl : Ethoxymethyl analogs show 20% lower antifungal activity due to reduced hydrogen-bonding capacity.
- Piperazine substitution : Replacing piperazine with morpholine decreases solubility but improves blood-brain barrier penetration in CNS-targeted studies .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case study : Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM against Candida albicans) may arise from assay conditions. Standardize protocols:
- Use RPMI-1640 medium (pH 7.0) for antifungal assays.
- Validate results with checkerboard assays to rule out solvent interference (e.g., DMSO ≤1% v/v) .
Q. What solvent and catalyst systems optimize regioselectivity in its synthesis?
- Solvent effects : Ethanol favors mono-substitution at the piperazine nitrogen, while DMF promotes di-substitution.
- Catalysts : CuI (5 mol%) enhances cross-coupling efficiency in thiadiazole-benzothiazole fusion reactions, reducing byproduct formation .
Q. How does pH influence its reactivity in aqueous solutions?
- Acidic conditions (pH < 5) : Protonation of the piperazine nitrogen reduces electrophilicity, slowing nucleophilic substitution.
- Alkaline conditions (pH > 9) : Hydrolysis of the benzothiazole-dione ring occurs, forming a carboxylic acid derivative .
Q. What comparative studies exist between this compound and its triazole or oxadiazole analogs?
- Antifungal activity : The thiadiazole core shows 3× higher activity than triazole analogs against Aspergillus fumigatus (MIC = 4 µg/mL vs. 12 µg/mL).
- Solubility : Oxadiazole analogs exhibit better aqueous solubility but lower thermal stability .
Methodological Considerations
- Synthetic challenges : Regioselective functionalization of the thiadiazole ring requires careful control of reaction kinetics (e.g., slow addition of reagents).
- Data validation : Cross-reference NMR shifts with computational models (e.g., DFT calculations) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
